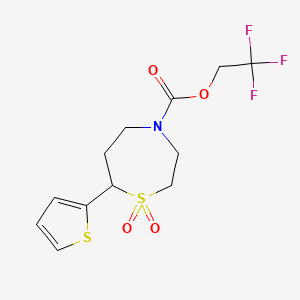

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar structures. For instance, the incorporation of trifluoromethyl groups in conjugated polymers, as seen in the first paper, suggests that such modifications can significantly alter the optical and electrochemical properties of these materials .

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives as key building blocks. For example, the first paper describes the synthesis of conjug

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Incorporation of Trifluoromethyl Groups : Research has explored the synthesis of sulfur and nitrogen-containing heterocycles, highlighting the incorporation of (trifluoromethyl)thio groups into various scaffolds, such as benzo[e][1,2]thiazine dioxides, through reactions under mild conditions, showcasing the compound's relevance in synthetic chemistry (Xiao et al., 2013).

- Optoelectronic Properties : Studies on thiophene dioxides have detailed how their optoelectronic properties can be tuned for various applications, indicating the potential of related compounds in electronic and photovoltaic devices (Tsai et al., 2013).

Applications in Material Science

- Luminescence Sensing and Pesticide Removal : Thiophene-based MOFs have been demonstrated to be effective luminescent sensory materials for detecting environmental contaminants, such as Hg(II), Cu(II), and Cr(VI), as well as for the removal of pesticides from solutions, suggesting potential environmental monitoring and remediation applications for related compounds (Zhao et al., 2017).

Electroluminescence and Polymerization

- Electroluminescent Properties : Research into star-shaped single-polymer systems with simultaneous RGB emission for electroluminescence indicates that compounds with thiophene units can contribute to the development of materials with saturated white emission and amplified spontaneous emission, relevant for display technologies and optical devices (Liu et al., 2016).

Catalysis

- Secondary Benzylation : Studies on secondary benzylation using benzyl alcohols catalyzed by various metal triflates highlight the role of related compounds in facilitating reactions involving carbon, nitrogen, and oxygen nucleophiles, which is crucial for the synthesis of a wide range of organic molecules (Noji et al., 2003).

Electrochemical Applications

- Carbon Dioxide Fixation : Efforts in the electrochemical fixation of carbon dioxide into carboxylic acids demonstrate the utility of related compounds in carbon capture and utilization processes, underscoring their importance in addressing climate change and resource recycling (Senboku, 2021).

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJVOGBMHSGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![6-Hexyl-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2539082.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2539090.png)

![6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)

![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)